tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

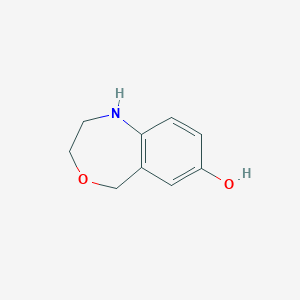

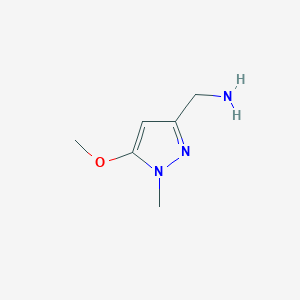

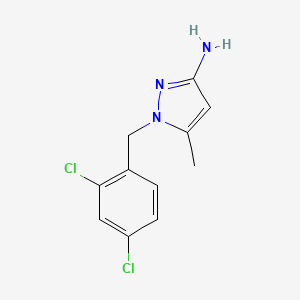

“tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate” is a chemical compound. Based on its name, it is an ester derived from azetidine, a four-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would include a four-membered azetidine ring, a tert-butyl group, and a methoxymethyl group .

Scientific Research Applications

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids

Research by Sajjadi & Lubell (2008) focuses on the synthesis of Azetidine-2-carboxylic acid (Aze) analogs. These analogs, which involve modifications of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, are designed to study the influence of conformation on peptide activity.

Bifunctional Tert-Butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate

Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This compound is useful for selective derivation on the azetidine and cyclobutane rings, complementing piperidine ring systems (Meyers et al., 2009).

Diastereoselective α-Alkylation of Borane Azetidine-2-Carboxylic Acid Ester Complexes

Tayama, Nishio, & Kobayashi (2018) investigated the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, a process improved by using borane complexes. This method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Regiospecific Electrophile- and Silver-Induced Ring Expansion

De Kimpe, Abbaspour Tehrani, & Fonck (1996) demonstrated that 2,2-Disubstituted 1-methoxycyclopropylamines, related to this compound, undergo regiospecific ring expansion to form 2-azetidinones. This process is facilitated by N-chlorination with tert-butyl hypochlorite and rearrangement with silver tetrafluoroborate (De Kimpe, Abbaspour Tehrani, & Fonck, 1996).

Synthesis and Structural Modification

Vorona et al. (2007) explored the synthesis and modification of tert-butyl ester of various carboxylic acids, which are structurally related to this compound. Their work includes the introduction of different groups to the molecule and examining their effects (Vorona et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures are often involved in chemical transformations .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate”. The tert-butyl group is known for its unique reactivity pattern .

Biochemical Pathways

The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .

properties

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVCAPEQIQSSZ-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)indole](/img/structure/B2475922.png)

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)

![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)